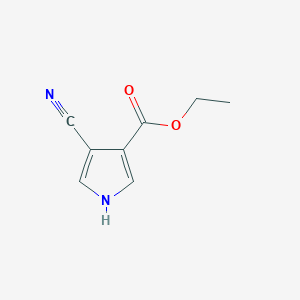

ethyl 4-cyano-1H-pyrrole-3-carboxylate

Description

Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a heterocyclic organic compound with the molecular formula C8H8N2O2. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom.

Properties

IUPAC Name |

ethyl 4-cyano-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-2-12-8(11)7-5-10-4-6(7)3-9/h4-5,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWGFNWYTUGVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-cyano-1H-pyrrole-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with an appropriate pyrrole derivative under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the cyano group is introduced at the 4-position of the pyrrole ring .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. These methods often utilize catalysts and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole-3-carboxylic acids.

Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the pyrrole ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while reduction can produce amines. Substitution reactions can result in various functionalized pyrrole derivatives .

Scientific Research Applications

Ethyl 4-cyano-1H-pyrrole-3-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in drug development, particularly in designing molecules that target specific biological pathways.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes, due to its unique chemical properties

Mechanism of Action

The mechanism of action of ethyl 4-cyano-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-cyano-1H-pyrrole-2-carboxylate: Similar structure but with the cyano group at the 2-position.

Ethyl 4-amino-1H-pyrrole-3-carboxylate: Contains an amino group instead of a cyano group.

Methyl 4-cyano-1H-pyrrole-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyano group at the 4-position and ethyl ester functionality make it a versatile intermediate for various synthetic applications .

Biological Activity

Ethyl 4-cyano-1H-pyrrole-3-carboxylate is a pyrrole derivative that has garnered attention due to its diverse biological activities. Pyrrole compounds are known for their broad spectrum of pharmacological properties, including antimicrobial, antifungal, and hypolipidemic effects. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a pyrrole ring with a cyano and carboxylate substituent, which are crucial for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of pyrrole derivatives. This compound has shown significant activity against various bacterial strains. For instance, in vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0195 |

| Escherichia coli | 0.025 |

| Bacillus subtilis | 0.0048 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Hypolipidemic Effects

Research indicates that certain pyrrole derivatives exhibit hypolipidemic properties by inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. This compound has been evaluated in animal models, demonstrating a reduction in serum cholesterol levels after administration.

In a study involving Sprague-Dawley rats, administration of the compound at a dose of 2 mg/kg/day resulted in:

- Serum LDL-cholesterol reduction : Significant decrease observed.

- Serum HDL-cholesterol elevation : Notable increase in HDL levels.

These findings underscore the potential of this compound in managing lipid profiles.

Antifungal Activity

The compound also exhibits antifungal properties against various fungal strains. In particular, it has shown effectiveness against Candida albicans with MIC values indicating potent antifungal activity.

| Fungal Strain | MIC (mg/mL) |

|---|---|

| Candida albicans | 0.0048 |

| Fusarium oxysporum | 0.039 |

This antifungal activity positions this compound as a candidate for further development in antifungal therapies.

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated that the compound not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Hypolipidemic Activity Assessment

In another research project focused on lipid-lowering effects, this compound was administered to hyperlipidemic mice over a period of two weeks. The study reported:

- A 30% reduction in total cholesterol.

- A 25% decrease in triglyceride levels.

These promising results suggest that this compound could be beneficial for treating dyslipidemia.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.